Photodeoxytridachione

Descripción

Contextual Background in Marine Natural Product Chemistry

The world's oceans harbor a vast diversity of organisms that produce a wealth of structurally unique and biologically active secondary metabolites. geomar.de This field of marine natural product chemistry focuses on the isolation, structure elucidation, and synthesis of these novel compounds, which have significant potential for various applications, including drug discovery. geomar.denih.gov Marine mollusks, in particular, are a rich source of these compounds, often accumulating them from their diet or synthesizing them de novo for purposes such as chemical defense. flinders.edu.au Among the fascinating molecules isolated from these organisms are the polypropionates, a class of natural products characterized by a backbone derived from the repeated condensation of propionate (B1217596) units. nih.gov Photodeoxytridachione stands as a notable example within this class, isolated from sacoglossan mollusks. core.ac.ukscielo.br These "solar-powered" sea slugs are known for their ability to sequester and maintain functional chloroplasts from the algae they consume, a phenomenon that may be linked to the production of light-influenced compounds. scielo.br

Significance within the Tridachione Compound Class

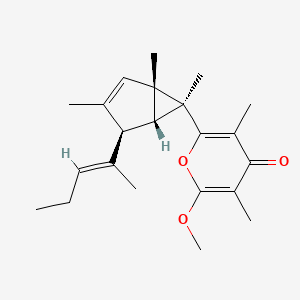

This compound belongs to the tridachione family of polypropionates, which are distinguished by a γ-pyrone moiety. beilstein-journals.orgacs.org Structurally, this compound is an isomer of 9,10-deoxytridachione (B1244828) and is characterized by a unique bicyclo[3.1.0]hexene core, which is believed to arise from a photochemical rearrangement of the 1,3-cyclohexadiene (B119728) structure found in 9,10-deoxytridachione. scielo.brpnas.org This photochemical conversion is a key feature of its biosynthesis and has been demonstrated both in vivo and in vitro. pnas.org The structural relationship and biosynthetic link between these compounds highlight the intricate chemical transformations that can occur within marine organisms, potentially influenced by environmental factors like sunlight. flinders.edu.auscielo.br

Overview of Current Academic Research Trajectories

Current research on this compound is multifaceted, primarily focusing on its biosynthesis and total synthesis. pnas.orgthieme-connect.com A significant area of investigation revolves around understanding the precise mechanisms of the photochemical and thermal cyclization reactions that form its distinctive bicyclo[3.1.0]hexene skeleton. pnas.orgacs.org Researchers are exploring both biomimetic approaches, which mimic the proposed natural biosynthetic pathways, and the development of novel synthetic strategies, such as Lewis acid-catalyzed cycloisomerizations. pnas.orggrantome.com These synthetic efforts are not only crucial for confirming the structure of the natural product but also for providing access to larger quantities for further biological evaluation. flinders.edu.augrantome.com Additionally, the study of this compound and its analogs contributes to the broader understanding of polypropionate biosynthesis and the potential for these compounds to serve as leads for new therapeutic agents. grantome.comresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H30O3 |

|---|---|

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

2-methoxy-3,5-dimethyl-6-[(1S,4S,5R,6S)-1,3,6-trimethyl-4-[(E)-pent-2-en-2-yl]-6-bicyclo[3.1.0]hex-2-enyl]pyran-4-one |

InChI |

InChI=1S/C22H30O3/c1-9-10-12(2)16-13(3)11-21(6)18(16)22(21,7)19-14(4)17(23)15(5)20(24-8)25-19/h10-11,16,18H,9H2,1-8H3/b12-10+/t16-,18+,21-,22+/m0/s1 |

Clave InChI |

MKULNXUVQXEUEY-UXCDBTPASA-N |

SMILES isomérico |

CC/C=C(\C)/[C@@H]1[C@@H]2[C@@]([C@@]2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |

SMILES canónico |

CCC=C(C)C1C2C(C2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |

Sinónimos |

9,10-deoxytridachione photodeoxytridachione |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Photodeoxytridachione

Identification of Biological Sources: Sacoglossan Molluscs

The primary biological sources of photodeoxytridachione are shell-less marine slugs belonging to the order Sacoglossa, commonly known as "sap-sucking sea slugs". pnas.orgpnas.org These molluscs are remarkable for their ability to sequester and maintain functional chloroplasts from the algae they consume, a phenomenon called kleptoplasty. seaslugsofhawaii.comgbif.orgbiorxiv.org This photosynthetic capability is thought to be linked to the production of polypropionate metabolites. biorxiv.orgnih.govnih.gov Research has shown that carbon fixed through this retained photosynthesis is incorporated into these complex molecules. nih.govnih.gov The presence of this compound and related compounds has been confirmed in several species within this order. biorxiv.orgnih.govnih.gov

Detailed chemical investigations have pinpointed several species of sacoglossan molluscs as sources of this compound.

Elysia crispata : Often called the "lettuce sea slug" due to its frilly, green appearance, Elysia crispata is a well-documented source of this compound. pnas.organimaldiversity.orgpherobase.com This species is known to produce a variety of polypropionates, which are believed to serve as defensive compounds. pnas.org Studies on specimens collected from the Caribbean have confirmed the presence of this compound and its photochemical precursor, 9,10-deoxytridachione (B1244828). pnas.orgscielo.br

Placobranchus ocellatus : This species, found in the Indo-Pacific, is another significant source of this compound. nih.govnih.govwikipedia.org Chemical analyses of P. ocellatus from various locations, including the Philippines and China, have consistently identified this compound among its secondary metabolites. nih.govresearchgate.net In this mollusc, this compound co-occurs with a suite of other related γ-pyrone polypropionates. nih.gov It has been demonstrated in vivo that P. ocellatus can convert 9,10-deoxytridachione into this compound through a photorearrangement. nih.gov

Elysia timida : This Mediterranean sacoglossan has also been identified as containing this compound. biorxiv.orgnih.gov Its chemical profile includes other related polypropionates, such as 9,10-deoxytridachione and 15-northis compound. biorxiv.orgresearchgate.net The compounds are found in the mucus secreted by the slug, suggesting a defensive role. biorxiv.orgresearchgate.net

The geographical location of these source organisms dictates the natural availability of this compound. Their habitats are typically shallow, sunlit marine environments where their algal food sources are abundant.

| Species | Biogeographical Distribution | Habitat |

| Elysia crispata | Tropical Western Atlantic, including the Caribbean Sea, Florida Keys, and Bermuda. animaldiversity.orgwikipedia.orgmarinespecies.org | Found in tropical reefs and areas with plentiful algae, typically at depths of 0.5 to 12 meters. animaldiversity.org |

| Placobranchus ocellatus | Widespread throughout the Indo-Pacific region, including the Red Sea, Maldives, Australia, Philippines, Hawaii, and Japan. seaslugsofhawaii.comwikipedia.orgreeflex.netseaslugforum.net | Inhabits shallow, sheltered waters with sandy, gravel, or silty bottoms, often in areas with Halimeda algae, from the intertidal zone to depths of about 18 meters. seaslugsofhawaii.comgbif.orgwikipedia.orgreeflex.net |

| Elysia timida | Mediterranean Sea. biorxiv.orgresearchgate.net | Lives in photophilic habitats, often associated with its food source, the alga Acetabularia acetabulum. biorxiv.org |

Extraction and Purification Techniques from Biological Matrices

The isolation of pure this compound from mollusc tissues is a multi-step process requiring precise and established laboratory techniques. The general workflow involves initial solvent extraction followed by chromatographic purification.

The initial step involves liberating the secondary metabolites from the biological matrix. The collected animal specimens are typically frozen immediately to preserve their chemical integrity. scielo.br

A common protocol begins with the exhaustive extraction of the whole, often frozen, organisms with an organic solvent. nih.govscielo.br Acetone or a mixture of methanol (B129727) and dichloromethane (B109758) (CH₂Cl₂/MeOH) are frequently used for this purpose. nih.govscielo.braphrc.orgscielo.br The resulting crude extract contains a complex mixture of lipids, proteins, and the desired polypropionates.

To achieve a preliminary separation, the crude extract is subjected to a solvent partition. This typically involves partitioning the extract between a nonpolar solvent, such as diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc), and water. nih.govscielo.brsi.edu The polypropionates, including this compound, preferentially move into the nonpolar organic layer, which is then collected and concentrated under reduced pressure to yield a residue enriched with the target compounds. nih.govnih.gov

Due to the chemical complexity of the enriched extract, advanced separation techniques are essential to isolate this compound from other closely related polypropionates and contaminants. Chromatography, a technique that separates molecules based on their differential partitioning between a stationary phase and a mobile phase, is the cornerstone of this purification process. synthasite.comiyte.edu.tr

Several chromatographic methods are employed in succession:

Column Chromatography: The crude polypropionate mixture is often first subjected to open column chromatography using silica (B1680970) gel as the stationary phase. scielo.brbeilstein-journals.org A gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used as the mobile phase to elute different fractions. scielo.br

Gel Permeation Chromatography: Techniques like Sephadex LH-20 chromatography are used to separate compounds based on their size. scielo.brnih.gov This helps in removing larger or smaller molecules from the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC): This is the final and most crucial step for obtaining the pure compound. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC are utilized. For instance, a fraction from a silica gel column might be further purified using a normal-phase HPLC column with a mobile phase like a hexane/ethyl acetate mixture. scielo.br Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is also commonly used for the final purification of polar metabolites. vliz.be The collection of fractions is monitored by a detector (e.g., UV detector), allowing for the isolation of the pure this compound. scielo.br

The successful isolation and purification of this compound are confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which verify its structure and purity. nih.govscielo.br

Biosynthetic Pathways and Precursors of Photodeoxytridachione

Polyketide Origin and Propionate (B1217596) Unit Condensation

The fundamental backbone of photodeoxytridachione is derived from the polyketide pathway, a major route for the biosynthesis of a vast array of natural products. wikipedia.orgrasmusfrandsen.dk Specifically, its structure arises from the sequential condensation of propionate units. nih.govscielo.br This process is analogous to fatty acid synthesis but utilizes propionyl-CoA or its carboxylated form, methylmalonyl-CoA, as building blocks instead of acetyl-CoA and malonyl-CoA. wikipedia.org Feeding experiments with labeled precursors in sacoglossan mollusks have provided direct evidence for the incorporation of propionate units into the molecular scaffold of related polypropionates. nih.gov These findings underscore the role of polyketide synthase (PKS) enzymes in orchestrating the assembly of the carbon skeleton that will ultimately be transformed into this compound. nih.gov

Enzymatic Machinery Involved in Biosynthesis (e.g., EcPKS1)

At the heart of this compound's biosynthesis lies a specialized enzymatic machinery, exemplified by the polyketide synthase EcPKS1, which was identified in the sacoglossan mollusk Elysia chlorotica. nih.govnih.gov This enzyme is a type I PKS, a large, multifunctional protein that contains a series of domains responsible for each step of the polyketide chain assembly. researchgate.net

The domain architecture of EcPKS1 includes a ketosynthase (KS), acyltransferase (AT), methyltransferase (MT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP). researchgate.net A key feature of EcPKS1 is the specificity of its acyltransferase (AT) domain for methylmalonyl-CoA as both the starter and extender unit, a characteristic that is otherwise unknown in animal lipid metabolism. nih.govresearchgate.net This specificity ensures the incorporation of propionate-derived units into the growing polyketide chain. Interestingly, the enoylreductase (ER) domain of EcPKS1 appears to be inactive due to the absence of key residues required for NADPH binding. researchgate.net This programmed inactivation is crucial for the formation of the unsaturated polyene precursor necessary for subsequent cyclization reactions.

| Enzyme | Organism | Function |

| EcPKS1 | Elysia chlorotica | A type I polyketide synthase that utilizes methylmalonyl-CoA to synthesize the polyene precursor of tridachiones. nih.govresearchgate.net |

| EcPKS2 | Elysia chlorotica | Another FAS-like PKS that contributes to the diversity of polypropionates in the mollusk. pnas.org |

Photochemical Transformation from 9,10-Deoxytridachione (B1244828)

A pivotal step in the biosynthesis of this compound is a photochemical rearrangement of its precursor, 9,10-deoxytridachione. pnas.orgbeilstein-journals.orgresearchgate.net This transformation involves the conversion of the 1,3-cyclohexadiene (B119728) ring system in 9,10-deoxytridachione to the bicyclo[3.1.0]hexene core of this compound. scielo.brbeilstein-journals.orgscielo.br This light-dependent reaction highlights a fascinating strategy employed by the marine mollusk to diversify its chemical arsenal.

In vivo and In vitro Photoconversion Studies

The photochemical link between 9,10-deoxytridachione and this compound has been firmly established through both in vivo and in vitro experiments. pnas.orgscielo.br Early studies demonstrated that when the mollusk Placobranchus ocellatus was exposed to light, it incorporated carbon-14 (B1195169) into 9,10-deoxytridachione, which then underwent a photorearrangement to form this compound. researchgate.net This in vivo conversion was later corroborated by in vitro studies where isolated 9,10-deoxytridachione was irradiated with light, yielding this compound as a product. pnas.orgscielo.bracs.org These experiments confirmed that the formation of the bicyclo[3.1.0]hexene skeleton is a light-dependent process. pnas.org

Mechanistic Investigations of Photochemical Isomerization (e.g., Triplet Excited State)

The mechanism of the photochemical isomerization of 9,10-deoxytridachione to this compound has been a subject of detailed investigation. It is proposed to proceed through a conrotatory 6π-electrocyclization. beilstein-journals.org One proposed mechanism involves a concerted [σ2a+π2a] isomerization, which would account for the retention of stereochemistry observed in the transformation. pnas.orgoregonstate.edu

Proposed Biosynthetic Cascade Models within Marine Organisms

The biosynthesis of this compound is part of a larger, intricate biosynthetic cascade within marine mollusks. vliz.bedntb.gov.ua The prevailing model suggests that linear polyene precursors, with an all-E configuration, are the initial products of the PKS machinery. scielo.br These polyenes can then undergo a series of E-Z double bond isomerizations, followed by thermal or photochemical electrocyclizations and cycloadditions to generate the diverse array of polypropionate structures found in these organisms. scielo.br

In this model, the enzyme EcPKS1 synthesizes a tetraene pyrone precursor from methylmalonyl-CoA. nih.gov This precursor can then undergo a 6π-electrocyclization to form the cyclohexadiene ring of 9,10-deoxytridachione. beilstein-journals.org Subsequently, the photochemical isomerization described above converts 9,10-deoxytridachione into this compound. pnas.orgscielo.br This cascade of reactions, initiated by a specialized PKS and driven by both enzymatic and photochemical transformations, elegantly explains the formation of the complex and unique structure of this compound.

Chemical Synthesis and Analogues of Photodeoxytridachione

Total Synthesis Strategies for Photodeoxytridachione

The total synthesis of this compound has been achieved through various innovative approaches, primarily focusing on the efficient construction of its sensitive polyene precursor and the stereocontrolled formation of the bicyclic core.

A significant breakthrough in the synthesis of the this compound framework was the development of a Lewis acid-catalyzed cycloisomerization of a tetraene precursor. pnas.orggrantome.com Trauner and Miller reported the first total synthesis of (±)-photodeoxytridachione utilizing this key transformation. rsc.orgwikimedia.org Their strategy involved the treatment of a carefully constructed α-tetraenyl-α'-methoxy-γ-pyrone with a Lewis acid, which catalyzed a 6π-disrotatory electrocyclization to furnish the bicyclo[3.1.0]hexene core in a single step. beilstein-journals.orgnih.gov This reaction is remarkable as it circumvents the photochemical step observed in the proposed biosynthesis, offering a thermally accessible route to the complex skeleton. pnas.org The cyclization is believed to proceed through a stepwise mechanism or a concerted [π4a+π2a] cycloaddition. pnas.org This powerful method was also applied to the total synthesis of crispatene, a closely related natural product. pnas.orgresearchgate.net

| Precursor | Reaction Type | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| α-Tetraenyl-α'-methoxy-γ-pyrone | Lewis Acid-Catalyzed 6π-Disrotatory Electrocyclization | Lewis Acid (e.g., TiCl4) | (±)-Photodeoxytridachione | pnas.orgrsc.orgbeilstein-journals.org |

Pericyclic reactions are central to both the proposed biosynthesis and various synthetic strategies for this compound. researchgate.netorganicchemistrydata.org The biosynthesis is thought to involve a photochemical 6π-electrocyclization. pnas.org Specifically, Ireland and Scheuer demonstrated that 9,10-deoxytridachione (B1244828) can be converted photochemically to this compound. pnas.org This transformation is classified as a [σ2a+π2a] isomerization. pnas.org

In the laboratory, synthetic routes have been developed that hinge on electrocyclization reactions. Baldwin and others illustrated that an α-tetraenyl-α'-methoxy-γ-pyrone precursor can undergo a thermal 6π-electrocyclization to form 9,10-deoxytridachione. beilstein-journals.orgnih.gov This cyclohexadiene can then, in principle, be converted to this compound via a photochemical step, mimicking the natural pathway. pnas.orgacs.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, with thermal reactions of 6π systems proceeding in a disrotatory fashion and photochemical reactions in a conrotatory manner. fiveable.mewikipedia.org Trauner's Lewis acid-catalyzed approach effectively controls the stereochemistry of the 6π-electrocyclization to achieve a disrotatory ring closure under thermal conditions. beilstein-journals.orgnih.gov

The construction of the sensitive conjugated tetraene chain required for the key cyclization step relies on robust and stereoselective carbon-carbon bond-forming reactions.

Horner–Wadsworth–Emmons (HWE) Reaction : This reaction is a cornerstone for creating carbon-carbon double bonds with high E-selectivity. wikipedia.orgorganicchemistrydata.org In early synthetic strategies towards this compound, the HWE reaction was used to install the (E)-configured double bonds within the polyene backbone. pnas.orgresearchgate.netthieme-connect.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgconicet.gov.ar

Still–Gennari Condensation : To install the (Z)-configured double bonds with high stereocontrol, the Still–Gennari modification of the HWE reaction is employed. pnas.orgresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, under specific base conditions (e.g., KHMDS with 18-crown-6) to strongly favor the formation of Z-alkenes. wikipedia.orgmdpi.com

Palladium-Catalyzed Cross-Couplings : In an evolution of synthetic strategy, modern palladium-catalyzed cross-coupling methods, such as the Suzuki coupling, have been used to assemble the polyolefin substrates. pnas.orgrsc.org These methods offer an improved and more convergent approach to creating the tetraene system compared to iterative olefination strategies, proving highly effective in the synthesis of the crispatene and this compound core. pnas.orgresearchgate.net

| Reaction | Purpose in Synthesis | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Horner–Wadsworth–Emmons | Formation of (E)-alkenes in the polyene chain | Predominantly E | pnas.orgwikipedia.org |

| Still–Gennari Condensation | Formation of (Z)-alkenes in the polyene chain | Predominantly Z | pnas.orgmdpi.com |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Convergent assembly of the polyene precursor | Stereospecific | pnas.orgrsc.org |

Biomimetic Synthetic Studies

Biomimetic syntheses attempt to replicate the proposed biosynthetic pathways in a laboratory setting. acs.org Such studies provide strong evidence for the hypothesized natural transformations. tdl.org For this compound, biomimetic research has focused on the key photochemical conversion from its precursor, 9,10-deoxytridachione. pnas.orgacs.org

Key findings from biomimetic studies include:

The successful photochemical conversion of 9,10-deoxytridachione to this compound using a photosensitizer, which suggests the reaction proceeds through a triplet excited state. acs.org

A tandem Suzuki-coupling/electrocyclization sequence was employed for the biomimetic synthesis of racemic (±)-9,10-deoxytridachione, the direct precursor to this compound. rsc.org

These studies support a biosynthetic pathway involving a 6π-electrocyclization of a tetraene to form a cyclohexadiene (9,10-deoxytridachione), followed by a photochemical rearrangement to yield the final bicyclo[3.1.0]hexene structure of this compound. acs.orgresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthetic strategies developed for this compound have been extended to the synthesis of its analogues and derivatives. Crispatene, a closely related molluscan polypropionate that shares the bicyclo[3.1.0]hexene core, was synthesized using the Lewis acid-catalyzed cycloisomerization strategy. pnas.orggrantome.comresearchgate.net The synthesis of other analogues, such as the skeleton of tridachiapyrone B, has also been explored using convergent approaches that build upon the chemistry developed for this compound. beilstein-journals.orgnih.gov The ability to synthesize these analogues is crucial for exploring structure-activity relationships and identifying the key structural motifs responsible for their biological properties. General methods for creating derivatives of complex molecules often involve late-stage functionalization of the core structure. rsc.orgmdpi.comupi.edu

Stereochemical Control and Absolute Configuration Assignment in Synthetic Pathways

The synthesis of complex natural products like this compound presents a significant challenge in controlling the three-dimensional arrangement of atoms, known as stereochemistry. The specific stereochemical configuration of a molecule is often crucial to its biological activity. Synthetic pathways must, therefore, incorporate strategies to selectively produce the desired stereoisomer.

The total synthesis of (±)-photodeoxytridachione, the racemic mixture containing both enantiomers of the molecule, has been successfully accomplished. thieme-connect.comresearchgate.net This achievement confirms the proposed molecular structure and provides a foundation for further stereochemical investigations. The synthesis of a racemic mixture implies that the key bond-forming reactions did not discriminate between the formation of the two enantiomers.

Achieving stereochemical control in the synthesis of this compound and its analogues involves several established and emerging strategies in asymmetric synthesis. These approaches aim to guide reactions toward the formation of a single enantiomer or diastereomer.

Key Strategies for Stereochemical Control:

Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, as building blocks. wikipedia.orgmdpi.com By incorporating a fragment from the "chiral pool" that already contains one or more of the required stereocenters, the chirality can be transferred to the final product. wikipedia.orgenantia.com

Use of Chiral Auxiliaries : A chiral auxiliary is a temporary, enantiopure group that is attached to an achiral substrate. uniurb.ityoutube.com It directs the stereochemical course of a reaction, creating a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed, leaving behind the enantiomerically enriched product. youtube.com

Asymmetric Catalysis : This powerful technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction, favoring one stereochemical pathway over the other. This can include methods like asymmetric hydrogenations, epoxidations, or dihydroxylations. enantia.com

Substrate and Reagent Control : In molecules with existing stereocenters, the inherent chirality of the substrate can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselectivity. uniurb.it Similarly, using chiral reagents can induce asymmetry in the product.

Electrocyclization Control : A biomimetic approach proposes that this compound can be formed via an 8π/6π electrocyclization cascade from a linear precursor. researchgate.net The stereochemistry of the final bicyclic core is dictated by the geometry of the double bonds in the starting polyene chain and the torquoselectivity of the ring-closing reaction. researchgate.net Controlling the synthesis of the specific stereodefined precursor is therefore paramount.

The assignment of the absolute configuration of chiral centers—designating them as either R (from the Latin rectus, right) or S (from the Latin sinister, left)—is a critical step to definitively characterize the synthesized molecule and compare it to the natural product. libretexts.org Several analytical methods are employed for this purpose.

Methods for Absolute Configuration Assignment:

| Method | Description | Application |

| X-ray Crystallography | This technique provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal. flinders.edu.au It is considered the gold standard when a suitable crystal can be grown. | An X-ray crystal structure of an intermediate alcohol in the synthesis of a related natural product confirmed its trans relative stereochemistry and the (E)-configuration of a side-chain double bond. flinders.edu.au |

| NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral shift reagents or derivatizing agents (like Mosher's acid), can be used to distinguish between enantiomers and determine the absolute configuration of stereocenters. sioc-journal.cn | This method relies on creating diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for the assignment of configuration. sioc-journal.cn |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is used to separate enantiomers from a racemic mixture. enantia.com By comparing the retention time of a synthetic enantiomer to that of the natural product on a specific chiral column, the absolute configuration can be inferred. | The enantiomers of related natural products, the kingianins, were separated using chiral HPLC, which was crucial for establishing their absolute configurations and evaluating their biological activity. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared to theoretical calculations or data from known compounds to assign the absolute configuration. | CD analysis was used to clearly establish the absolute configuration of four enantiomers in the kingianin family of natural products. researchgate.net |

While the synthesis of racemic (±)-photodeoxytridachione has been reported, the development of a fully enantioselective synthesis remains a key objective. thieme-connect.com Such a synthesis would rely on the precise application of stereochemical control strategies and would be definitively confirmed by rigorous absolute configuration assignment, ultimately allowing for a deeper understanding of the molecule's specific biological roles.

Biological Activities and Mechanistic Investigations of Photodeoxytridachione Non Clinical Contexts

In vitro Biological Spectrum

The biological evaluation of Photodeoxytridachione has encompassed assessments of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, alongside its notable toxicity to fish.

This compound is recognized as an antioxidant compound. cmfri.org.in This characteristic is believed to be central to its biological role in the mollusks from which it is derived. It has been suggested that polypropionate pyrones, including this compound, are crucial for maintaining long-term photosynthetic activity in sacoglossans by providing a photoprotective function against oxidative damage associated with photosynthesis. nih.govresearchgate.net This antioxidant capacity is thought to be a key chemical defense, protecting the slugs from the high levels of oxidative stress generated by their symbiotic chloroplasts. nih.gov

While the broader class of polypropionate-derived metabolites is known to possess a wide range of pharmacological activities, including anti-inflammatory effects, specific in vitro assessments detailing the anti-inflammatory activity of this compound are not extensively documented in the available research. researchgate.netresearchgate.net The evaluation of related compounds and the general biological profile of marine-derived pyrones suggest a potential for such activity, but dedicated studies on this compound are required for confirmation. dntb.gov.uanio.res.in

Polypropionate secondary metabolites that feature a γ-pyrone moiety have shown promising in vitro growth-inhibitory activity against human cancer cell lines. nih.gov This has led to interest in the pharmacological potential of this class of compounds. researchgate.net However, specific studies focusing on the anticancer properties of this compound in cellular models are not detailed in the reviewed literature. Consequently, information regarding its ability to modulate cellular signaling pathways or induce apoptosis in cancer cells is currently limited. researchgate.netfoodandnutritionjournal.orgmdpi.com

Despite the general observation that polypropionates from mollusks can exhibit antibiotic, antifungal, and antiviral properties, direct testing of this compound has shown limited activity. nih.govacs.org In an in vitro bioassay, (±)-photodeoxytridachione was tested for antibacterial activity against a panel of pathogens including Staphylococcus aureus, Streptococcus parauberis, Lactococcus garviea, Aeromonas salmonicida, Pseudomonas aeruginosa, and Photobacterium halotolerans, but was found to be inactive. nih.gov Similarly, reports indicate it lacks antifungal activity. acs.org Information on its potential antiviral activity is not specified in the available literature.

Table 1: Antimicrobial Activity of (±)-Photodeoxytridachione

| Test Organism | Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Inactive | nih.gov |

| Streptococcus parauberis | Bacterium | Inactive | nih.gov |

| Lactococcus garviea | Bacterium | Inactive | nih.gov |

| Aeromonas salmonicida | Bacterium | Inactive | nih.gov |

| Pseudomonas aeruginosa | Bacterium | Inactive | nih.gov |

| Photobacterium halotolerans | Bacterium | Inactive | nih.gov |

A significant biological activity reported for this compound is its toxicity to fish (ichthyotoxicity). This effect supports the hypothesis that the compound serves as a chemical defense agent for the mollusk against predators. nih.govresearchgate.net In a specific bioassay using mosquito fish (Gambusia affinis), this compound demonstrated toxicity at a concentration of 5 parts per million (ppm). cmfri.org.inresearchgate.net

Table 2: Ichthyotoxicity of this compound

| Bioassay Organism | Effect | Concentration | Reference |

|---|

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound are primarily understood in the context of its ecological function within marine mollusks. The leading hypothesis is that its primary role is as an antioxidant and photoprotective agent. nih.gov It is suggested that these pyrones are essential for mitigating the oxidative stress that arises from the photosynthetic activity of kleptoplasts (stolen chloroplasts) maintained by the sea slugs. nih.gov The presence of this compound in the mucous secretions of the mollusk also points to a defensive mechanism, where its ichthyotoxic properties deter predators. researchgate.net

Detailed investigations into the specific molecular targets or the modulation of cellular signaling pathways that underlie its observed biological activities (or lack thereof) in other contexts, such as inflammation or cancer, are not yet thoroughly elucidated in published research. nih.govnih.gov

Target Identification and Pathway Modulation

As of current research, specific molecular targets for this compound have not been identified. Target identification efforts are often guided by observed biological activity in phenotypic screens; however, this compound has demonstrated a lack of significant activity in several broad screening panels. nih.govresearchgate.net

In a 2022 study, (±)-photodeoxytridachione was evaluated for a range of biological effects, including antibacterial, neuroprotective, anti-inflammatory, and antiviral activities, but was found to be inactive in all tested assays. nih.gov Similarly, it did not show significant cytotoxic activity when screened against a panel of human cancer cell lines (HeLa, H1299, MCF-7, HL7702, PC3, and U251). researchgate.net The absence of a discernible phenotype in these non-clinical contexts has precluded the identification of specific protein interactions or the modulation of distinct signaling pathways. Further research employing broader, unbiased screening methods would be necessary to elucidate any potential molecular mechanisms of action.

| Activity Screened | Target/Organism | Result | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inactive | nih.gov |

| Streptococcus parauberis | Inactive | ||

| Lactococcus garviea | Inactive | ||

| Aeromonas salmonicida | Inactive | ||

| Pseudomonas aeruginosa | Inactive | ||

| Photobacterium halotolerans | Inactive | ||

| Neuroprotective | Not Specified | Inactive | |

| Anti-inflammatory | Not Specified | Inactive | |

| Antiviral | Not Specified | Inactive | |

| Enzyme Inhibition | PTP1B | Inactive | |

| Cytotoxicity | HeLa | Not Significant | researchgate.net |

| H1299 | Not Significant | ||

| MCF-7 | Not Significant | ||

| HL7702 | Not Significant | ||

| PC3 | Not Significant | ||

| U251 | Not Significant |

Enzyme Inhibition Profiling (where applicable)

The investigation into the enzyme inhibitory properties of this compound is limited. As part of a broader bioactivity screening, its effect on Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in metabolic regulation, was assessed. In this assay, (±)-photodeoxytridachione was found to be inactive as an inhibitor of PTP1B. nih.gov No further enzyme inhibition profiling studies against other enzyme classes (e.g., kinases, proteases) have been reported in the literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While formal quantitative structure-activity relationship (QSAR) studies for this compound are not available due to its limited reported bioactivity, qualitative insights can be drawn from comparative studies with its synthetic precursors and isomers.

Rational Design and Synthesis of Modified Structures

The synthesis of this compound and its analogues is well-documented, primarily focusing on biomimetic approaches that replicate its natural formation. The core structure, a bicyclo[3.1.0]hexene, is typically formed via the photochemical or Lewis acid-catalyzed 6π-electrocyclization of a conjugated tetraene precursor. pnas.orgnih.govacs.org This synthetic pathway has been exploited to create not only this compound itself but also related natural products like crispatene and the precursor 9,10-deoxytridachione (B1244828).

The total synthesis of (±)-photodeoxytridachione has been achieved through a Lewis acid-catalyzed cycloisomerization of a polyene, demonstrating a viable route for accessing the core scaffold and enabling the potential for structural modifications. pnas.orgacs.org These synthetic strategies allow for the rational design of analogues by altering the polyene side chain or modifying the pyrone ring, which could be used in future studies to probe the structural requirements for any potential biological activity.

Quantitative Correlation of Structural Features with Biological Responses

Currently, there are no published quantitative structure-activity relationship (QSAR) models for this compound. QSAR studies rely on a dataset of compounds with a range of measured biological responses to build a mathematical model correlating chemical structure to activity. pnas.orgnih.gov Given that this compound has been found to be largely inactive in the biological assays performed so far, there is insufficient data to construct a meaningful QSAR model. nih.govresearchgate.net

However, a qualitative SAR observation can be made by comparing the bioactivity of this compound with its biosynthetic precursor, 9,10-deoxytridachione. In an antibacterial screening, this compound was inactive, whereas (+)-9,10-deoxytridachione showed weak activity against Streptococcus parauberis. nih.gov This suggests that the presence of the bicyclo[3.1.0]hexene core in this compound, compared to the cyclohexadiene ring in 9,10-deoxytridachione, may be unfavorable for this particular antibacterial activity. This highlights a key structural difference that negatively impacts the biological response in this context.

Ecological and Environmental Roles of Photodeoxytridachione

Role in Chemical Defense Mechanisms of Marine Organisms

Marine organisms have evolved a diverse array of chemical defense strategies to survive in their environments. mdpi.comnumberanalytics.com These defenses can involve the production of toxins and repellents to deter predators and competitors. numberanalytics.com In shell-less molluscs like sacoglossans, chemical defense agents are particularly crucial and can be sequestered from their diet or synthesized de novo. flinders.edu.au

Predator Deterrence and Avoidance

Photodeoxytridachione is considered a chemical defense agent that helps protect marine mollusks from their predators. researchgate.net These defensive compounds can be toxic or act as feeding deterrents against various predators, including fish and crabs. mdpi.comresearchgate.net The production of such metabolites is a key survival strategy, especially for shell-less organisms. flinders.edu.au While specific studies detailing the deterrent effect of purified this compound on predators are not extensively documented in the provided results, its presence in mollusks known for their chemical defenses suggests its role in predator avoidance. mdpi.comnih.gov The broader class of polypropionates, to which this compound belongs, has been implicated in defensive mechanisms. flinders.edu.au

Anti-Competitor Activities

Chemical compounds produced by marine organisms can also serve to inhibit the growth or presence of competitors for resources such as space and food. numberanalytics.comskillcast.com This is a common strategy in benthic communities where competition can be intense. flinders.edu.au While the direct anti-competitor activities of this compound are not explicitly detailed in the search results, the general ecological role of such secondary metabolites includes deterring competitors. numberanalytics.comnih.gov The production of bioactive compounds like polypropionates can enhance the ecological performance of the producing organism by mitigating competition. nih.gov

Photoprotective Function (e.g., UV-light Absorbance, Natural Sunscreen Role)

This compound is suggested to function as a natural sunscreen, protecting the sea slugs that harbor it from harmful ultraviolet (UV) radiation. mdpi.comnih.govbiorxiv.org This is particularly important for organisms living in shallow waters with high exposure to sunlight. scielo.br The compound is found in the mucus of some sea slugs, and its photochemical properties are consistent with a photoprotective role. researchgate.netnih.govbiorxiv.org

The conversion of 9,10-deoxytridachione (B1244828) to this compound is a photosensitized process, further supporting its role in interacting with light. researchgate.net The UV-visible absorption spectrum of a compound determines its ability to absorb UV radiation. libretexts.orgshimadzu.comresearchgate.netmdpi.commicrospectra.com Compounds that absorb light in the UV range can offer protection by dissipating the energy as heat or through photochemical reactions. The structure of this compound allows it to absorb UV light, thus functioning as a protective filter. researchgate.netnih.govbiorxiv.org

Role as a Scavenger of Harmful Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a condition known as oxidative stress. mdpi.comthno.org Organisms have evolved various enzymatic and non-enzymatic mechanisms to scavenge these harmful species. mdpi.commdpi.comthermofisher.com this compound is proposed to act as a scavenger of harmful reactive oxygen species. researchgate.net This antioxidant property would be particularly beneficial for photosynthetic sea slugs, as photosynthesis itself can generate ROS. By neutralizing ROS, this compound can help maintain cellular homeostasis and protect the organism from oxidative damage. nih.govbiorxiv.org

Other Putative Ecological Interactions (e.g., Antifouling Properties, Pheromonal Roles)

Beyond direct defense and photoprotection, secondary metabolites in marine organisms can mediate a variety of other ecological interactions. mdpi.com These can include acting as antifouling agents, which prevent the settlement of other organisms on their surfaces, or as pheromones for communication, such as in trail-following or alarm signaling. mdpi.comsciengine.com While there is no specific evidence in the provided search results to definitively assign antifouling or pheromonal roles to this compound, these are recognized ecological functions of marine natural products. mdpi.comnih.gov The diverse bioactivities of polypropionates suggest that compounds like this compound could have multiple ecological functions that are yet to be fully elucidated. flinders.edu.au

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques in Structural Elucidation and Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive structural elucidation of complex natural products like photodeoxytridachione relies heavily on a combination of advanced spectroscopic techniques. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide atomic-level and molecular-level information, respectively. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula, C₂₂H₃₀O₃, by providing a highly precise mass measurement, which allows for the unambiguous calculation of its chemical formula. nih.gov

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) experiments, provides detailed information about the carbon-hydrogen framework of the molecule. ox.ac.uk Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, revealing the intricate bicyclic structure and the relative stereochemistry of this compound. While specific spectral data for this compound is cataloged in databases like PubChem, the table below illustrates the typical chemical shifts observed for key structural motifs in related polypropionate compounds. nih.gov

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 0.8 - 2.0 | 10 - 25 |

| Methylene Protons (CH₂) | 1.2 - 2.5 | 20 - 40 |

| Methine Protons (CH) | 1.5 - 3.0 | 30 - 50 |

| Vinylic Protons (C=CH) | 5.0 - 7.0 | 100 - 150 |

| α,β-unsaturated Ketone | --- | 190 - 210 |

| Pyrone Ring Carbons | --- | 90 - 170 |

Note: This table provides generalized data for educational purposes, based on typical values for polypropionate structures. Actual values for this compound require specific experimental acquisition. tdl.orgresearchgate.net

The integration of MS and NMR data provides a robust strategy for structure confirmation, surmounting the limitations of each individual technique to achieve a high level of confidence in the final assigned structure. frontiersin.orgvliz.be

Advanced Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex biological extracts. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary methods, though their applicability depends on the compound's physicochemical properties. labmanager.com

HPLC is a highly versatile and widely used technique for separating non-volatile or thermally unstable compounds, making it particularly suitable for analyzing polypropionates like this compound. teledynelabs.commst.or.jp The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. teledynelabs.com By selecting appropriate column chemistry (e.g., reversed-phase C18) and mobile phase composition, HPLC can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area). researchgate.net

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. labmanager.com The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). While highly efficient, GC would likely require derivatization of this compound to increase its volatility and thermal stability, which adds complexity to the analytical process.

The table below compares the two techniques for the analysis of natural products like this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation in a liquid mobile phase based on polarity, size, or affinity. teledynelabs.com | Separation in a gas mobile phase based on volatility and interaction with stationary phase. labmanager.com |

| Analytes | Non-volatile, polar, and thermally unstable compounds. labmanager.com | Volatile and thermally stable compounds. labmanager.com |

| Suitability for this compound | High; suitable for direct analysis without derivatization. mst.or.jp | Low; likely requires chemical derivatization to increase volatility. |

| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (LC-MS). mdpi.com | Flame Ionization (FID), Mass Spectrometry (GC-MS). mdpi.com |

Given its structure, HPLC coupled with a mass spectrometer (LC-MS) is the preferred method for the sensitive and specific quantitative and qualitative analysis of this compound.

Molecular Biology and Genetic Engineering Techniques in Biosynthetic Pathway Investigations

Recent advancements in molecular biology have been pivotal in uncovering the biosynthetic origins of this compound. For a long time, it was debated whether sacoglossan sea slugs obtained these polypropionates from their diet or synthesized them de novo. nih.gov

Groundbreaking research has demonstrated that these molluscs possess the genetic machinery to produce these complex molecules themselves. nih.gov Scientists have identified and characterized a type I iterative polyketide synthase (PKS) enzyme encoded directly in the chromosomes of sacoglossan species like Elysia timida. nih.govnih.gov This is a significant finding, as this type of complex polyketide synthesis is more commonly associated with microbes. The animal PKS enzyme specifically utilizes methylmalonyl-CoA as a building block, which accounts for the polypropionate backbone of this compound. nih.gov

The process is a remarkable example of symbiosis. The sea slugs sequester chloroplasts (kleptoplasts) from the algae they consume. These stolen chloroplasts remain photosynthetically active, providing the animal with fixed carbon, which serves as the ultimate precursor for the biosynthesis of the polypropionate chain. nih.gov

Modern molecular techniques employed in these investigations include:

Genome Sequencing and Bioinformatic Mining: High-quality genome assemblies of species like E. timida allow researchers to search for and identify candidate genes, such as PKS and fatty acid synthase (FAS) enzymes, that are involved in the biosynthetic pathway. nih.govnih.gov

Transcriptomics (RNA-Seq): This technique helps identify which genes are actively being expressed in the tissues where the compounds are produced, providing further evidence for the role of specific enzymes.

Heterologous Expression: Genes suspected of being involved in the pathway can be transferred into and expressed in a host organism like E. coli or yeast. caltech.edu This allows for the production and functional characterization of individual enzymes to confirm their role in the synthesis of pathway intermediates.

These molecular tools have been essential in shifting the understanding of this compound from a simple dietary-derived molecule to a product of a unique animal biosynthetic pathway fueled by a photosynthetic partnership. nih.gov

Computational and In Silico Approaches in Structure-Activity Relationship Prediction

Computational chemistry and in silico modeling are powerful tools for understanding both the formation of this compound and its potential biological activities. These methods allow researchers to study molecular properties and interactions virtually, saving significant time and resources. nih.gov

The biosynthesis of this compound is believed to proceed through a series of electrocyclization reactions from a linear polyene precursor. uni-muenchen.deresearchgate.net Computational studies, particularly those using quantum chemical modeling, have been instrumental in understanding the thermodynamics and kinetics of these reactions. For instance, theoretical calculations have been used to study the torquoselectivity of the 8π/6π electrocyclization cascade, which explains the specific stereochemical outcome of the final product. uni-muenchen.de These models help rationalize why the molecule forms with its specific three-dimensional shape.

Furthermore, in silico methods are widely used to predict the biological activity of molecules and guide the design of new analogs through Structure-Activity Relationship (SAR) studies. researchgate.netnih.gov For this compound, these approaches could include:

Molecular Docking: This technique predicts how a molecule like this compound might bind to the active site of a specific protein target. By simulating the interactions and calculating a binding affinity score, researchers can hypothesize its mechanism of action and predict its potency. researchgate.netijpsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. This can be used to predict the activity of new, unsynthesized analogs of this compound. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This helps to virtually assess the drug-likeness of this compound and its derivatives early in the research process.

By combining these computational approaches, researchers can build a comprehensive profile of this compound, from its fundamental chemical reactivity to its potential as a bioactive agent, thereby guiding future experimental work. nih.gov

Future Research Directions and Unexplored Potential of Photodeoxytridachione

Addressing Synthetic Challenges for Scalability and Sustainable Production

The future utility of photodeoxytridachione in various research and potential applications is intrinsically linked to the development of efficient, scalable, and sustainable methods for its production. The total synthesis of (+/-)-photodeoxytridachione has been achieved on a laboratory scale, providing a foundational methodology. However, significant challenges remain in translating this into a large-scale and environmentally responsible process.

Future research should prioritize the optimization of the existing synthetic routes with a focus on green chemistry principles. researchgate.net This includes the exploration of more sustainable reagents, solvents, and catalytic systems to minimize waste and energy consumption. researchgate.netmdpi.com Given that the conversion of 9,10-deoxytridachione (B1244828) to this compound is a photochemical process, a key area of investigation will be the development of scalable photobioreactors. frontiersin.orgfrontiersin.org Challenges in scaling up photochemical reactions often include issues with light penetration, reaction kinetics, and product distribution, which will need to be systematically addressed. nih.govencyclopedia.pubresearchgate.net

Furthermore, biotechnological production methods present a promising avenue for sustainable synthesis. frontiersin.orgfrontiersin.org This could involve the heterologous expression of the biosynthetic gene cluster responsible for the polypropionate backbone in a microbial host, followed by a biomimetic photochemical conversion. Such an approach could offer a more environmentally friendly and scalable alternative to traditional chemical synthesis. researchgate.net

Table 1: Key Research Objectives for Scalable and Sustainable Production of this compound

| Research Objective | Key Considerations | Potential Approaches |

| Optimization of Chemical Synthesis | Atom economy, reduction of hazardous waste, energy efficiency. | Utilization of green solvents, development of novel catalytic systems, flow chemistry. |

| Scalable Photochemical Conversion | Light distribution, reaction time, byproduct formation. | Design of efficient photobioreactors, optimization of light wavelength and intensity. nih.govencyclopedia.pubresearchgate.net |

| Biotechnological Production | Identification and transfer of biosynthetic genes, host organism optimization. | Heterologous expression in bacteria or yeast, metabolic engineering to enhance yield. frontiersin.orgresearchgate.net |

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

The established photoprotective role of this compound in Elysia species offers a compelling starting point for a more profound understanding of its biological activities at the molecular level. nih.gov While it is understood to function as a natural sunscreen, the precise mechanisms by which it dissipates UV energy and neutralizes reactive oxygen species (ROS) remain to be fully elucidated. researchgate.netnih.govmdpi.comwikipedia.orgnih.govnih.gov

Future investigations should employ advanced spectroscopic and computational techniques to map the photochemical and photophysical properties of this compound. mdpi.com This will help to understand its excited-state dynamics and how it interacts with UV radiation. britannica.comwikipedia.orgmsu.edu Furthermore, studies are needed to identify the specific molecular targets of this compound and its potential downstream signaling effects within the cells of the sea slug. Understanding how this molecule integrates with the cellular machinery to confer photoprotection is a critical area for future research. nih.gov This could involve studies on its interaction with cellular membranes, proteins, and DNA to prevent photodamage. nih.gov

Discovery and Development of Novel Analogues with Optimized Research Attributes

The development of novel analogues of this compound holds the potential to generate new research tools with enhanced or modified properties. By systematically altering the chemical structure of the parent molecule, it may be possible to improve its photostability, broaden its UV absorption spectrum, or enhance its antioxidant capabilities. nih.gov

A key strategy in this area will be the synthesis of a library of this compound derivatives. nih.gov This will enable comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for its photoprotective and other biological activities. nih.govmdpi.com For instance, modifications to the polypropionate chain or the pyrone ring could lead to analogues with improved properties. The synthesis of an analogue of the related marine polypropionate tridachiahydropyrone has already demonstrated the feasibility of creating novel structures based on this chemical scaffold. nih.gov Computational modeling can be employed to predict the properties of virtual analogues, guiding the synthetic efforts towards the most promising candidates.

Table 2: Potential Modifications for the Development of this compound Analogues

| Structural Moiety | Potential Modification | Desired Outcome |

| Polypropionate Chain | Alteration of chain length, introduction of different functional groups. | Enhanced solubility, modified lipophilicity, altered biological targets. |

| Pyrone Ring | Substitution at various positions, ring modification. | Improved photostability, shifted UV absorption maxima. |

| Cyclohexadiene Group | Introduction of substituents, modification of the ring system. | Altered photochemical reactivity, enhanced antioxidant capacity. |

Expansion of Ecological Role Investigations through Field and Laboratory Studies

The ecological significance of this compound within the life of Elysia sea slugs extends beyond its role in photoprotection. As a secondary metabolite, it likely plays a multifaceted role in the chemical ecology of these organisms. researchgate.netresearchgate.net Future research should aim to unravel the broader ecological functions of this compound through a combination of field observations and controlled laboratory experiments.

Field studies could investigate the distribution and concentration of this compound in different Elysia populations and correlate these with environmental factors such as UV radiation levels and predation pressure. solarslug.infosci-hub.se Laboratory-based feeding experiments could explore its potential role as a feeding deterrent against predators. researchgate.net It is plausible that the photochemical properties of this compound could be linked to a novel defense mechanism, where light exposure enhances its unpalatability or toxicity to predators. Investigating this possibility could reveal a fascinating example of photochemically activated chemical defense in a marine organism.

Exploration of Non-Therapeutic Biotechnological Applications

The unique photosensitive properties of this compound suggest a range of potential non-therapeutic biotechnological applications that are currently unexplored. mdpi.comresearchgate.netnih.govmdpi.com Its ability to absorb UV radiation and potentially generate reactive oxygen species upon excitation makes it a candidate for development as a biocompatible photosensitizer. rsc.orgpolyu.edu.hk

One promising area is its potential use in photodynamic therapy (PDT), where photosensitizers are used to generate cytotoxic species to treat conditions like cancer and microbial infections. researchgate.netresearchgate.net The natural origin of this compound may offer advantages in terms of biocompatibility and reduced side effects compared to synthetic photosensitizers. mdpi.com Further research is needed to evaluate its efficacy and safety in this context.

Additionally, the photochemical reactivity of this compound could be harnessed in the development of novel biomaterials. For instance, it could be incorporated into polymers to create materials with light-responsive properties, such as self-healing or drug-releasing capabilities. ethernet.edu.et Its potential as a biocatalyst in light-driven chemical reactions is another intriguing avenue for exploration.

Q & A

Q. What ethical and logistical factors are critical when designing in vivo studies with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.